N-cyclopropyltetrahydro-2H-pyran-4-amine
Overview
Description
“N-cyclopropyltetrahydro-2H-pyran-4-amine” is a chemical compound with the molecular formula C8H15NO12. It is listed in various chemical databases and supplier lists123.
Synthesis Analysis
The synthesis of “N-cyclopropyltetrahydro-2H-pyran-4-amine” is not explicitly detailed in the search results. However, it is available for purchase from various suppliers, indicating that its synthesis is achievable34.Molecular Structure Analysis
The molecular structure of “N-cyclopropyltetrahydro-2H-pyran-4-amine” is characterized by its molecular formula, C8H15NO12. The average mass of the molecule is 141.211 Da, and the monoisotopic mass is 141.115356 Da1.
Chemical Reactions Analysis
The specific chemical reactions involving “N-cyclopropyltetrahydro-2H-pyran-4-amine” are not detailed in the search results213.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-cyclopropyltetrahydro-2H-pyran-4-amine” are not explicitly detailed in the search results213.
Scientific Research Applications
Chemical Reactivity and Applications
Phosphane- and Amine-Catalyzed Reactions
Phosphane- and amine-catalyzed reactions involving cyclopropenones and isatin derivatives have different outcomes. Phosphane catalysis yields carboxylated 1H-indoles, whereas amine catalysis produces multisubstituted 2H-pyran-2-ones, highlighting the versatility of N-cyclopropyltetrahydro-2H-pyran-4-amine in catalytic ring-opening reactions (Zhao, Tang, & Shi, 2014).
Synthesis of Multisubstituted 4H-Pyrans
N-cyclopropyltetrahydro-2H-pyran-4-amine plays a role in the enantioselective synthesis of 4H-pyrans, important molecules with biological and pharmaceutical activities. The process involves organocatalytic asymmetric formal [3+3] cycloadditions showcasing the chemical's utility in creating complex, biologically significant structures (Yue, Li, Liu, Wang, & Zhang, 2016).
Ultrasound-mediated Synthesis
The compound is utilized in an ultrasound-mediated condensation process to synthesize derivatives efficiently and eco-friendly. This method offers advantages like a simple work-up procedure, shorter reaction times, and higher yields, marking its significance in green chemistry applications (Wang, Zou, Zhao, & Shi, 2011).
Bicyclization Approaches
A novel bicyclization strategy involving N-cyclopropyltetrahydro-2H-pyran-4-amine leads to the synthesis of multicyclic pyrazolo[3,4-b]pyridines. This method provides a flexible and practical approach to constructing complex molecular structures (Tu, Hao, Ye, Wang, Jiang, Li, & Tu, 2014).
Amidine-Catalyzed Asymmetric Cycloaddition
The compound is involved in amine-catalyzed asymmetric cycloadditions, leading to the synthesis of 4H-pyran fused pyrrolin-2-one products. This process highlights its role in enantioselective synthesis, contributing to the creation of optically active molecules (Zhang, Luo, Hu, Wang, Liang, & Xu, 2015).
Safety And Hazards
Future Directions
The future directions of “N-cyclopropyltetrahydro-2H-pyran-4-amine” are not explicitly mentioned in the search results829.
Relevant Papers
The search results do not provide specific papers related to "N-cyclopropyltetrahydro-2H-pyran-4-amine"213. However, the compound is mentioned in various chemical databases and supplier lists, indicating that it may be used in research and development213.
properties
IUPAC Name |
N-cyclopropyloxan-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-7(1)9-8-3-5-10-6-4-8/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIOGILHLJADHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426294 | |
Record name | N-cyclopropyltetrahydro-2H-pyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyltetrahydro-2H-pyran-4-amine | |
CAS RN |
211814-16-3 | |
Record name | N-Cyclopropyltetrahydro-2H-pyran-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211814-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-cyclopropyltetrahydro-2H-pyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Cyclopropyltetrahydro-2H-pyran-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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